molecular formula C15H13Cl2NO2 B3507186 N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide

Cat. No. B3507186
M. Wt: 310.2 g/mol
InChI Key: MLBTYEARZRJILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability as a commercial drug. However, it is important to note that N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide has limitations as a research tool, particularly in studies of COX enzymes. Diclofenac is a non-selective inhibitor of COX enzymes, meaning that it inhibits both COX-1 and COX-2 enzymes. This can make it difficult to study the specific effects of COX-2 inhibition.

Future Directions

There are a number of potential future directions for research on N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide. One area of interest is the development of more selective COX-2 inhibitors, which could have fewer side effects than non-selective inhibitors like N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide. Another area of interest is the investigation of N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide's effects on other inflammatory pathways, such as the inflammasome pathway. Finally, there is interest in exploring the potential therapeutic uses of N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide in other conditions, such as cancer and Alzheimer's disease.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been used to treat acute pain, such as postoperative pain and dental pain.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-8-3-5-10(6-4-8)15(20)18-12-7-11(16)14(19)13(17)9(12)2/h3-7,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBTYEARZRJILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2C)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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